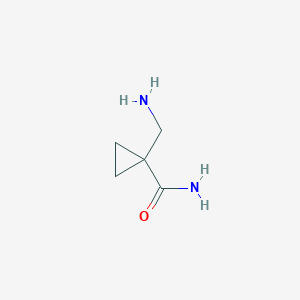
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide, also known as AQB-565, is a small molecule inhibitor that has been studied for its potential use in treating various diseases. This compound has shown promising results in scientific research, particularly in the field of oncology.
Mécanisme D'action
The mechanism of action of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide involves the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. Specifically, N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide targets the ATP-binding site of the protein kinase CK2, which is involved in the regulation of various cellular processes, including cell growth, proliferation, and survival. By inhibiting CK2, N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide can effectively block the growth and proliferation of cancer cells and reduce the accumulation of amyloid-beta peptides in Alzheimer's disease.
Biochemical and Physiological Effects:
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide has been shown to have several biochemical and physiological effects in scientific research. In cancer cells, N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide has been shown to induce apoptosis, or programmed cell death, and inhibit cell migration and invasion. In Alzheimer's disease, N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide has been shown to reduce the accumulation of amyloid-beta peptides and improve cognitive function. In viral infections, N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide has been shown to inhibit the replication of the hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide for lab experiments is its high purity and potency, which allows for accurate and reproducible results. Additionally, N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide has been extensively studied and optimized, making it a reliable tool for scientific research. However, one of the limitations of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide is its specificity, as it only targets the ATP-binding site of CK2 and may not be effective against other targets. Additionally, the use of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide in vivo may be limited by its pharmacokinetic properties, including its bioavailability and half-life.
Orientations Futures
There are several future directions for research on N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide, including the development of more potent and selective inhibitors of CK2, the investigation of its potential use in combination with other drugs, and the exploration of its use in other diseases beyond cancer, Alzheimer's disease, and viral infections. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide and its potential side effects. Overall, N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide shows great potential as a tool for scientific research and as a potential therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide involves several steps, including the condensation of 3-chlorobenzoyl chloride with 2-aminoacetophenone to produce an intermediate compound. This intermediate is then subjected to a series of reactions, including cyclization and acetylation, to yield the final product. The synthesis method of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide has been extensively studied and optimized, resulting in a high yield and purity of the compound.
Applications De Recherche Scientifique
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and viral infections. In oncology, N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide has shown promising results in inhibiting the growth and proliferation of cancer cells, particularly in breast cancer and leukemia. In Alzheimer's disease, N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide has been shown to reduce the accumulation of amyloid-beta peptides, which are believed to contribute to the development of the disease. In viral infections, N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide has been studied for its potential use in inhibiting the replication of the hepatitis C virus.
Propriétés
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-12(22)21-9-3-5-13-11-16(7-8-17(13)21)20-18(23)14-4-2-6-15(19)10-14/h2,4,6-8,10-11H,3,5,9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTSKQGHTVPKFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2835542.png)
![N-(4-fluorophenyl)-N-(3-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2835543.png)


![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-naphthamide](/img/structure/B2835546.png)
![N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2835550.png)




![2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2835561.png)
![4-benzoyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2835562.png)
![2-((8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamoyl)phenyl acetate](/img/structure/B2835564.png)
